2-Benzenesulfonylamino-4-methyl-pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

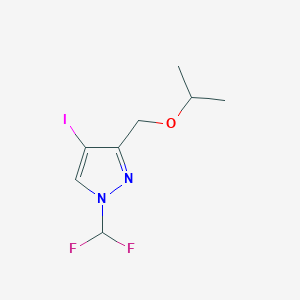

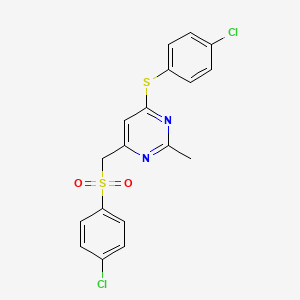

“2-Benzenesulfonylamino-4-methyl-pentanoic acid” is a biochemical used for proteomics research . Its molecular formula is C12H17NO4S, and it has a molecular weight of 271.34 .

Physical and Chemical Properties The molecular weight of “2-Benzenesulfonylamino-4-methyl-pentanoic acid” is 271.34, and its molecular formula is C12H17NO4S . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

1. Electrochemical Properties and Energy Storage Materials

2-Benzenesulfonylamino derivatives, like 2-[(4-methylbenzoyl)amino]pentanoic acid, have been investigated for their potential in improving the electrochemical properties of conductive polymer films. These films, used as active electrodes in supercapacitors, exhibit enhanced specific capacitance, retention capacity, and cycle stability, indicating their suitability for application in energy storage materials (Kowsari et al., 2018).

2. Integration in Polymer Structures

The compound has been observed to form various types of hydrogen bonds due to the conformational properties of the sulfonamide moiety. These bonding patterns influence the formation of infinite molecular arrays or racemic dimers, which could be of significance in developing new polymer structures or enhancing existing ones (Kato et al., 2006).

3. Catalyst in Organic Reactions

Derivatives of 2-Benzenesulfonylamino-4-methyl-pentanoic acid have been used as catalysts in organic reactions, such as the bromination of organic substrates. The presence of electron-donating or withdrawing groups in these compounds significantly influences the reaction rate, making them valuable for specific organic synthesis applications (Goodman & Detty, 2004).

4. Analysis of Molecular and Crystal Structures

Structural analyses of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid variants have revealed significant insights into L-tyrosine backbone conformation, aromatic π-π stacking, and short C-H⋯O interactions. These findings can inform the design and synthesis of new compounds with tailored properties (Khan et al., 2011).

properties

IUPAC Name |

2-(benzenesulfonamido)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9(2)8-11(12(14)15)13-18(16,17)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJPDKBVKGRHQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzenesulfonylamino-4-methyl-pentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)

![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)

methanone](/img/structure/B2512512.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2512515.png)

![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2512517.png)

methanone](/img/structure/B2512519.png)

![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2512520.png)

![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2512523.png)